molecular formula C15H16N2O2 B5261404 2-(1-cyclopentyl-1H-imidazol-2-yl)benzoic acid

2-(1-cyclopentyl-1H-imidazol-2-yl)benzoic acid

Cat. No.: B5261404
M. Wt: 256.30 g/mol
InChI Key: SCJUTWFNYOLMMN-UHFFFAOYSA-N
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Description

2-(1-cyclopentyl-1H-imidazol-2-yl)benzoic acid is a compound that features a benzoic acid moiety linked to an imidazole ring, which is further substituted with a cyclopentyl group

Properties

IUPAC Name

2-(1-cyclopentylimidazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(19)13-8-4-3-7-12(13)14-16-9-10-17(14)11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJUTWFNYOLMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN=C2C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopentyl-1H-imidazol-2-yl)benzoic acid typically involves the formation of the imidazole ring followed by the introduction of the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a cyclopentanone derivative with an amine and a carboxylic acid derivative can yield the desired imidazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopentyl-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the benzoic acid moiety.

    Substitution: Halogenated or nitro-substituted benzoic acid derivatives.

Scientific Research Applications

2-(1-cyclopentyl-1H-imidazol-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-cyclopentyl-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The benzoic acid moiety can also participate in interactions with biological membranes, affecting the compound’s distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-1-yl)benzoic acid: Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.

    2-(1-methyl-1H-imidazol-2-yl)benzoic acid: Contains a methyl group instead of a cyclopentyl group, leading to differences in steric and electronic effects.

    2-(1-phenyl-1H-imidazol-2-yl)benzoic acid: Features a phenyl group, which can significantly alter its interaction with biological targets.

Uniqueness

The presence of the cyclopentyl group in 2-(1-cyclopentyl-1H-imidazol-2-yl)benzoic acid imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new therapeutic and industrial applications.

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